molecular formula C20H40Cl4P2Pd B12050129 Dichlorobis

Dichlorobis

Katalognummer: B12050129
Molekulargewicht: 590.7 g/mol
InChI-Schlüssel: DRXHKPYIVMSKLH-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichlorobis is a term that can refer to various coordination compounds containing two chlorine atoms and a central metal atom. These compounds are often used in various chemical reactions and industrial applications due to their unique properties. The specific structure and properties of this compound compounds can vary depending on the central metal and the ligands attached to it.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Dichlorobis compounds can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound compounds include hydrogen peroxide, ethylenediamine, and various solvents like ethanol and water. Reaction conditions often involve controlled temperatures and the use of ultrasonic waves to enhance reaction rates .

Major Products Formed

The major products formed from the reactions of this compound compounds depend on the specific reaction and conditions. For example, the reaction of this compound(triphenylphosphine)palladium with Grignard reagents can produce various organometallic compounds .

Wirkmechanismus

The mechanism of action of dichlorobis compounds depends on their specific structure and the reactions they are involved in. For example, this compound(triphenylphosphine)palladium acts as a catalyst by facilitating the formation of carbon-carbon bonds in cross-coupling reactions . The molecular targets and pathways involved can vary, but often include interactions with metal centers and ligands.

Vergleich Mit ähnlichen Verbindungen

Dichlorobis compounds can be compared with other similar coordination compounds, such as:

These comparisons highlight the uniqueness of this compound compounds in terms of their specific metal-ligand interactions and resulting chemical properties.

Eigenschaften

Molekularformel

C20H40Cl4P2Pd

Molekulargewicht

590.7 g/mol

IUPAC-Name

tert-butyl-chloro-cyclohexylphosphane;dichloropalladium

InChI

InChI=1S/2C10H20ClP.2ClH.Pd/c2*1-10(2,3)12(11)9-7-5-4-6-8-9;;;/h2*9H,4-8H2,1-3H3;2*1H;/q;;;;+2/p-2

InChI-Schlüssel

DRXHKPYIVMSKLH-UHFFFAOYSA-L

Kanonische SMILES

CC(C)(C)P(C1CCCCC1)Cl.CC(C)(C)P(C1CCCCC1)Cl.Cl[Pd]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.